7-(4-ethoxyphenyl)-4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-2-METHYL-1-(3-METHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrrolopyrimidine core, which is fused with various aromatic and heterocyclic rings, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-2-METHYL-1-(3-METHYLPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the cyclization of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol . This reaction forms the pyrrolopyrimidine core, which is then further functionalized with various substituents to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-2-METHYL-1-(3-METHYLPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated solvents and strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-2-METHYL-1-(3-METHYLPHENYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-2-METHYL-1-(3-METHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenines: These compounds share a similar pyrrolopyrimidine core and exhibit comparable biological activities.
Pyrazolopyrimidines: Known for their kinase inhibitory properties and potential anticancer applications.
Uniqueness
4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-2-METHYL-1-(3-METHYLPHENYL)PIPERAZINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethoxyphenyl, phenyl, and methylphenyl groups contributes to its versatility and potential for diverse applications.
Properties
Molecular Formula |
C32H33N5O |
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Molecular Weight |
503.6 g/mol |
IUPAC Name |
7-(4-ethoxyphenyl)-4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C32H33N5O/c1-4-38-28-15-13-26(14-16-28)37-21-29(25-10-6-5-7-11-25)30-31(33-22-34-32(30)37)35-17-18-36(24(3)20-35)27-12-8-9-23(2)19-27/h5-16,19,21-22,24H,4,17-18,20H2,1-3H3 |
InChI Key |
VRMZKCVVLMCKKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(C(C4)C)C5=CC=CC(=C5)C)C6=CC=CC=C6 |
Origin of Product |
United States |
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